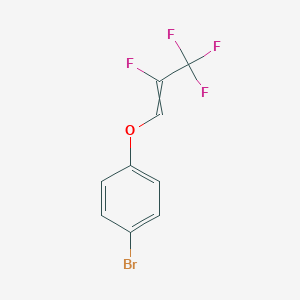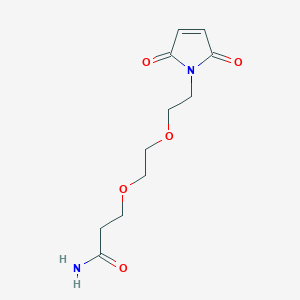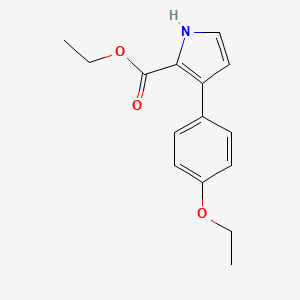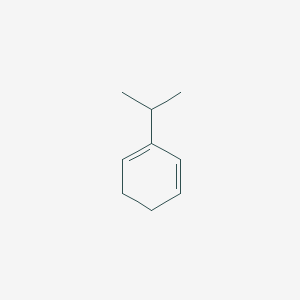
3-(2-Methyl-6-quinolyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32876626 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes several functional groups that contribute to its versatility and effectiveness in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876626 typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final product. These reactions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32876626 is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the output. Advanced techniques such as crystallization and distillation are employed to purify the compound and achieve the desired quality standards.
化学反応の分析
Types of Reactions
MFCD32876626 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving MFCD32876626 typically require specific reagents such as acids, bases, and transition metal catalysts. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876626 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
科学的研究の応用
MFCD32876626 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: MFCD32876626 is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of MFCD32876626 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-(2-methylquinolin-6-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H10N2O/c1-9-2-3-10-8-11(13(16)6-7-14)4-5-12(10)15-9/h2-5,8H,6H2,1H3 |
InChIキー |
JESCNMDERDMVKB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)









